molecular formula C14H16I3N3O8 B13395538 N,N'-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide

N,N'-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide

Cat. No.: B13395538
M. Wt: 735.01 g/mol
InChI Key: BXYMAXCDVMPJNS-UHFFFAOYSA-N
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Description

N,N’-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide is a complex organic compound known for its significant applications in the field of radiographic imaging. This compound is characterized by the presence of three iodine atoms, which contribute to its high atomic density and make it an effective contrast agent in X-ray imaging.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide typically involves the iodination of 5-amino-N,N’-bis(2,3-dihydroxypropyl)-isophthalamide. The process includes the use of potassium iodide and trichloroisocyanuric acid as the oxidant . The reaction conditions are mild, and the process is designed to be convenient, non-toxic, and environmentally friendly.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale iodination reactions. The process is optimized to ensure high iodine utilization rates and good reaction selectivity, which significantly lowers production costs .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, chloroethanol, and various oxidizing agents . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various iodinated derivatives, which are used in different applications, particularly in medical imaging .

Scientific Research Applications

N,N’-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide is widely used in scientific research due to its unique properties:

Mechanism of Action

The primary mechanism of action of N,N’-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitro-1,3-benzenedicarboxamide involves its ability to block X-rays as they pass through the body. The iodine atoms in the compound cause high attenuation of X-rays, allowing body structures containing iodine to be delineated in contrast to those that do not . This property makes it an effective contrast agent in radiographic imaging.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H16I3N3O8

Molecular Weight

735.01 g/mol

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-nitrobenzene-1,3-dicarboxamide

InChI

InChI=1S/C14H16I3N3O8/c15-9-7(13(25)18-1-5(23)3-21)10(16)12(20(27)28)11(17)8(9)14(26)19-2-6(24)4-22/h5-6,21-24H,1-4H2,(H,18,25)(H,19,26)

InChI Key

BXYMAXCDVMPJNS-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)[N+](=O)[O-])I)C(=O)NCC(CO)O)I

Origin of Product

United States

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